molecular formula C13H16BrNO2 B2560864 5-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-furamide CAS No. 356562-30-6

5-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-furamide

Cat. No. B2560864
CAS RN: 356562-30-6
M. Wt: 298.18
InChI Key: WVZSFVQRCMVHLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-furamide, also known as BCEF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCEF belongs to the class of furan compounds and has a molecular weight of 292.2 g/mol.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-furamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating the activity of various signaling pathways. This compound has been shown to activate the mitogen-activated protein kinase (MAPK) pathway and inhibit the nuclear factor-kappa B (NF-κB) pathway, which are involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. This compound has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

5-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-furamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has been shown to have low toxicity and is well-tolerated in animal models. However, the limitations of this compound include its limited solubility in water and its high cost compared to other compounds.

Future Directions

There are several future directions for the research on 5-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-furamide. One potential area of research is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. The development of novel synthesis methods for this compound and its analogs could also lead to the discovery of new therapeutic agents. Additionally, the investigation of the mechanism of action of this compound could provide insights into the molecular pathways involved in inflammation and cancer.

Synthesis Methods

5-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-furamide can be synthesized by the reaction of 5-bromo-2-furoic acid with 1-cyclohexene-1-ethanol in the presence of phosphorus oxychloride. The resulting product is then treated with ammonia to obtain this compound. The synthesis of this compound has been reported in various scientific journals, and the purity of the compound can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

5-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-furamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and anti-cancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This compound has also been shown to reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in the inflammatory response.
This compound has been investigated for its potential use in the treatment of various types of cancer. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase-3 pathway. This compound has also been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase.

properties

IUPAC Name

5-bromo-N-[2-(cyclohexen-1-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-12-7-6-11(17-12)13(16)15-9-8-10-4-2-1-3-5-10/h4,6-7H,1-3,5,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZSFVQRCMVHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60985268
Record name 5-Bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60985268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6670-68-4
Record name 5-Bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60985268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.